N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O/c18-17(19,20)13-5-3-12(4-6-13)8-16(26)22-9-14-11-25(24-23-14)15-2-1-7-21-10-15/h1-7,10-11H,8-9H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAHSVFRKKPQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the triazole and pyridine moieties, suggest a diverse range of interactions with biological targets.
Structural Characteristics
The molecular formula of the compound is , and it is characterized by:
- A triazole ring that enhances its binding affinity to various biological targets.
- A pyridine group that contributes to its pharmacological properties.
- A trifluoromethylphenyl acetamide component that may influence lipophilicity and bioavailability.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit notable antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific compound under discussion has been evaluated for its potential as an antimicrobial agent, with findings suggesting effectiveness against certain pathogens.
Enzyme Inhibition
The compound has demonstrated promising results in enzyme inhibition studies. It has been shown to interact with specific enzymes critical for bacterial survival, thereby inhibiting their activity . The mechanism typically involves binding to the active site of the enzyme, preventing substrate access.
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. The compound was tested against a panel of bacterial strains using the cup plate diffusion method. Results showed a significant zone of inhibition against Bacillus subtilis and Pseudomonas fluorescens, indicating its potential as a broad-spectrum antimicrobial agent .
Study 2: Enzyme Interaction
In another investigation focusing on enzyme inhibition, the compound was assessed for its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in bacteria. The IC50 value obtained was 15 µM, suggesting moderate potency compared to standard inhibitors .
Table 1: Biological Activities of Selected Triazole Derivatives
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Triazole + Pyridine + Trifluoromethyl | Antimicrobial | 15 |
| 5-(pyridinyl)-triazole derivative | Triazole + Pyridine | Enzyme Inhibition | 10 |
| Benzotriazole derivative | Benzotriazole core | Antimicrobial | 8 |
The biological activity of this compound primarily involves:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural features and physicochemical properties of the target compound and its analogs:
Key Observations:
- Triazole vs. Pyrazole Cores : While the target compound uses a 1,2,3-triazole, analogs like Example 83 and Compound 189 employ pyrazole rings. Triazoles offer robust synthetic accessibility via click chemistry , whereas pyrazoles may enhance aromatic stacking interactions .
- Fluorinated Substituents : The trifluoromethyl group in the target compound contrasts with difluoromethyl (Compound 189) or fluorophenyl (Example 83) groups. Fluorination generally improves metabolic stability and binding affinity .
- Heteroaromatic Extensions : Pyridine (target compound) and pyrimidine (Compound 2e) rings may influence solubility and target engagement.
Pharmacological and Binding Insights
- Target Compound : The trifluoromethylphenyl group may enhance hydrophobic enclosure in binding pockets, a critical factor in Glide XP scoring for affinity prediction .
- Example 83 : Fluorine-rich structure aligns with kinase inhibitors showing enhanced target selectivity .
- Compound 189 : Chloro-indazole and difluoromethyl groups are common in anticancer agents, implying possible cytotoxic activity .
Q & A
Basic Questions
Q. What are the recommended synthetic methodologies for preparing N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide?
- Methodology :
- Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. This is efficient for integrating the pyridinyl-triazole moiety (e.g., azide-functionalized pyridine reacting with a propargyl precursor) .
- Amide Coupling : React the triazole intermediate with 2-(4-(trifluoromethyl)phenyl)acetic acid using coupling agents like EDC/HOBt or DCC .
- Purification : Employ column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) for isolation .
- Characterization : Confirm structure via / NMR, IR (amide C=O stretch ~1650 cm), and LC-MS (m/z for molecular ion) .
Q. How is the structural integrity of this compound validated in academic research?
- Key Techniques :
- X-ray Crystallography : Resolve bond lengths/angles and confirm stereochemistry using SHELXTL or similar software .
- Spectroscopy : NMR to verify methylene bridge protons (δ ~4.5 ppm) and pyridine/triazole aromatic signals .
- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (error <0.4%) .
Q. What preliminary biological screening approaches are used to assess this compound's activity?
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).
- Cytotoxicity : MTT assay on cancer cell lines (IC determination) .
- Computational Prediction : Use PASS software to predict bioactivity (e.g., kinase inhibition) and validate via molecular docking (AutoDock Vina) .
Advanced Questions
Q. How can researchers resolve discrepancies in crystallographic data during refinement?
- SHELXL Workflow :
- Parameterization : Assign anisotropic displacement parameters for non-H atoms. Use ISOR restraints for disordered regions .
- Twinned Data : Apply TWIN/BASF commands for non-merohedral twinning. Validate with R < 0.05 .
- Validation Tools : Check PLATON ADDSYM for missed symmetry and CCDC Mercury for packing analysis .
Q. What strategies optimize the synthesis of derivatives with enhanced bioactivity?
- Rational Design :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) at the phenyl ring to improve metabolic stability .
- SAR Studies : Modify the pyridine/triazole region to enhance target binding (e.g., methyl groups for hydrophobic pockets) .
- High-Throughput Synthesis : Use flow chemistry (e.g., Omura-Sharma-Swern oxidation) to scale derivatives efficiently .
Q. How do computational predictions align with experimental bioactivity data, and how are contradictions addressed?
- Case Study :
- Prediction : PASS software may indicate kinase inhibition, but experimental IC values might show weak activity.
- Resolution : Re-evaluate docking poses (e.g., protonation states in PyMOL) or test alternative targets (e.g., GPCRs) .
- Data Integration : Combine MD simulations (AMBER) with SPR binding assays to refine affinity estimates .
Q. What experimental design principles apply to optimizing reaction yields for this compound?
- Design of Experiments (DoE) :
- Variables : Catalyst loading (CuSO/NaAsc), temperature (60–100°C), and solvent (t-BuOH/HO) .
- Response Surface Modeling : Use JMP or Minitab to identify optimal conditions (e.g., 80°C, 5 mol% catalyst for >85% yield) .
- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) in amide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
